Structural Distinction from Primary Regioisomer: N-Methyl vs. N-Ethyl Substitution
4-Chloro-6-ethyl-N-methylpyrimidin-2-amine (CAS 874494-59-4) is frequently confused with its regioisomer, 4-chloro-N-ethyl-6-methylpyrimidin-2-amine (CAS 5748-33-4). Both share the identical molecular formula C7H10ClN3 and molecular weight (171.63 g/mol) . However, they differ in their substitution pattern: the target compound features an N-methyl group and a 6-ethyl group, while the analog features an N-ethyl group and a 6-methyl group. This inversion in N-alkylation and alkyl group positioning creates a distinct steric and electronic environment around the pyrimidine core, which can influence reactivity and biological recognition .
| Evidence Dimension | Structural configuration (substitution pattern) |
|---|---|
| Target Compound Data | N-methyl at 2-position; ethyl at 6-position; chloro at 4-position |
| Comparator Or Baseline | 4-chloro-N-ethyl-6-methylpyrimidin-2-amine: N-ethyl at 2-position; methyl at 6-position; chloro at 4-position |
| Quantified Difference | Inverted N-alkylation and alkyl group positioning; molecular formula and weight remain identical (C7H10ClN3; 171.63 g/mol) |
| Conditions | Structural analysis based on CAS registry data |
Why This Matters
Procurement errors between these regioisomers can invalidate synthetic pathways and biological assays due to altered reactivity and target recognition.
